

# Comparison of Ertugliflozin PK in Asian vs. Non-Asian Subjects

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

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Study Population	Apparent Clearance (CL/F)	Apparent Central Volume of Distribution (Vc/F)	Key Findings and Clinical Relevance
East/Southeast Asian vs. Non-Asian [1]	17% increase in E/SE Asians	148% increase in E/SE Asians	Differences were <b>not clinically relevant</b> . Individual clearance values were similar when accounting for body weight [1].
Asian (Mainland China) vs. Non-Asian [1]	Similar	44% increase	Increases in volume would lower maximum concentration but do not impact overall exposure (AUC). <b>No clinically relevant impact</b> on PK [1].
Healthy Chinese Subjects (Single & Multiple Dose) [2]	-	-	PK was dose-proportional. Comparison with historical non-Asian data showed <b>no clinically meaningful racial differences</b> . <b>No dose modification required</b> based on race or body weight [2].

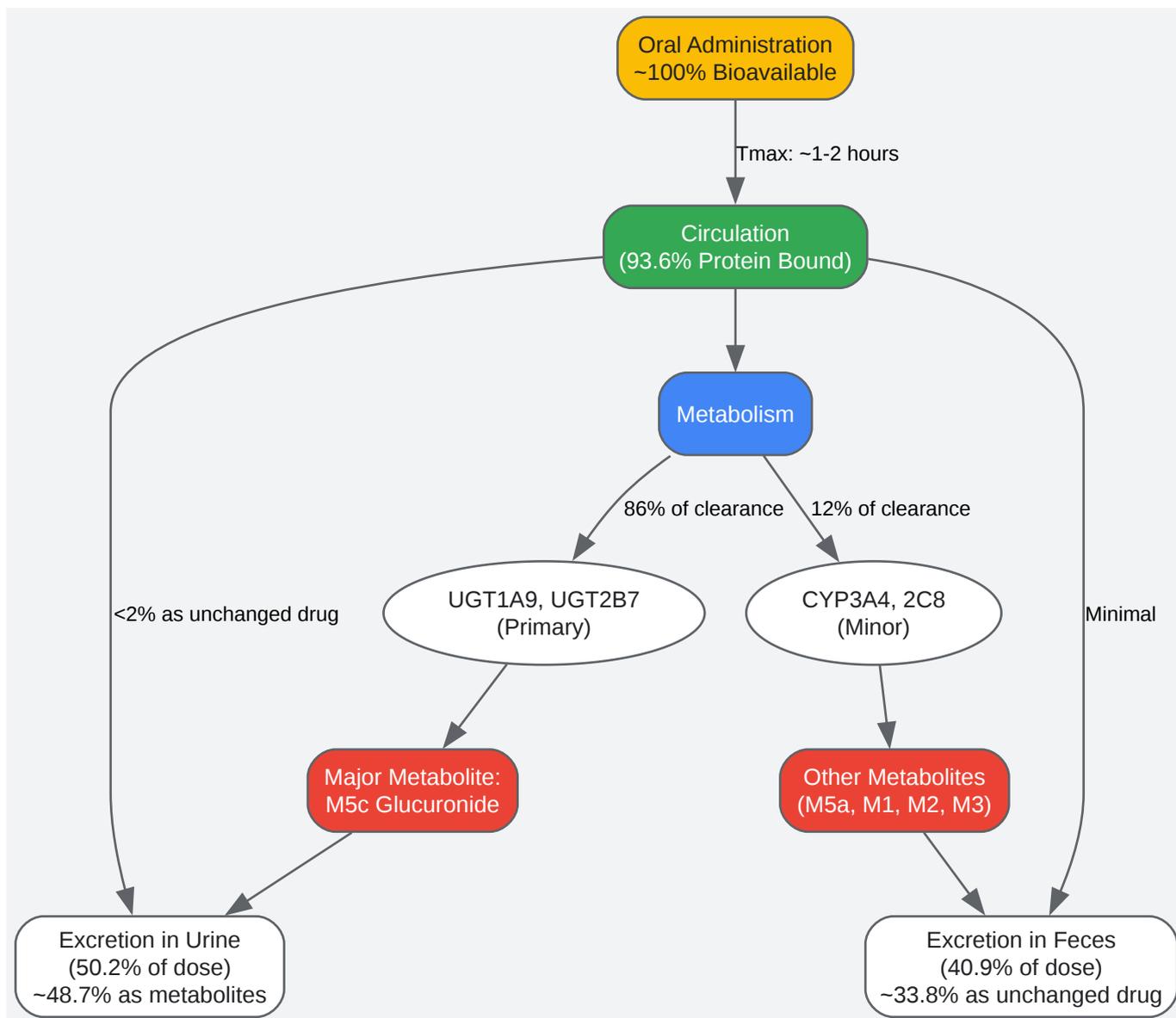
## Detailed Experimental Protocols

The data in the table above is derived from the following key study methodologies:

- **Population Pharmacokinetic Analyses [1]:**
  - **Data Source:** Pooled data from up to 17 Phase 1 to 3 clinical trials.
  - **Model:** A 2-compartment model with first-order absorption and elimination was used to analyze 13,692 to 16,018 pharmacokinetic observations from over 2,000 subjects.
  - **Analysis:** The model evaluated the influence of ethnic covariates (East/Southeast Asian, mainland Chinese) on key pharmacokinetic parameters like apparent clearance (CL/F) and apparent central volume of distribution (Vc/F).
- **Clinical Study in Healthy Chinese Subjects [2]:**
  - **Design:** An open-label, parallel-cohort study where healthy Chinese adults received single (5 mg, 15 mg, fasted) and multiple once-daily doses (5 mg, 15 mg, fed) of **ertugliflozin**.
  - **Assessments:** Intensive blood sampling was performed to determine plasma concentrations of **ertugliflozin** over time. Pharmacokinetic parameters were calculated using non-compartmental analysis.
  - **Comparison:** The resulting PK parameters were compared with historical data from non-Asian subjects to assess ethnic sensitivity.

## Ertugliflozin Metabolism and Pathways

The consistent pharmacokinetics across ethnicities can be understood by examining its metabolism. The diagram below illustrates the primary metabolic pathways of **ertugliflozin**.



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The diagram shows that **ertugliflozin** is primarily cleared via **glucuronidation** by the UGT enzymes (mainly UGT1A9 and UGT2B7), with a minor contribution from oxidative metabolism by CYP enzymes [3] [4] [5]. This metabolic profile, particularly the minimal role of renal excretion of the parent drug, contributes to the low potential for clinically significant ethnic pharmacokinetic differences [1] [2].

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## References

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To cite this document: Smolecule. [Comparison of Ertugliflozin PK in Asian vs. Non-Asian Subjects].

Smolecule, [2026]. [Online PDF]. Available at:

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

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